Cas no 1428234-63-2 (4-(2,6-Difluoro-3-bromobenzyl)morpholine)

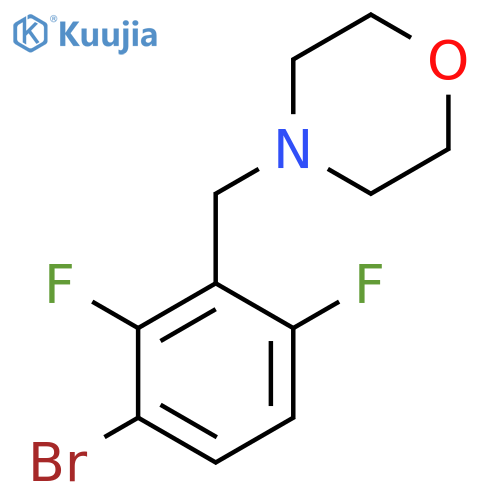

1428234-63-2 structure

商品名:4-(2,6-Difluoro-3-bromobenzyl)morpholine

CAS番号:1428234-63-2

MF:C11H12BrF2NO

メガワット:292.119889259338

MDL:MFCD23713144

CID:4764518

4-(2,6-Difluoro-3-bromobenzyl)morpholine 化学的及び物理的性質

名前と識別子

-

- 4-(2,6-Difluoro-3-bromobenzyl)morpholine

- 4-(3-Bromo-2,6-difluorobenzyl)morpholine

- Z1447

-

- MDL: MFCD23713144

- インチ: 1S/C11H12BrF2NO/c12-9-1-2-10(13)8(11(9)14)7-15-3-5-16-6-4-15/h1-2H,3-7H2

- InChIKey: QTJDQHJGSWIMEN-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(=C1F)CN1CCOCC1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 226

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 12.5

4-(2,6-Difluoro-3-bromobenzyl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB516582-500 mg |

4-(2,6-Difluoro-3-bromobenzyl)morpholine |

1428234-63-2 | 500mg |

€415.70 | 2023-05-18 | ||

| abcr | AB516582-1 g |

4-(2,6-Difluoro-3-bromobenzyl)morpholine |

1428234-63-2 | 1g |

€562.00 | 2023-05-18 | ||

| Aaron | AR01LSRY-1g |

4-(2,6-Difluoro-3-bromobenzyl)morpholine |

1428234-63-2 | 95% | 1g |

$501.00 | 2025-02-12 | |

| abcr | AB516582-1g |

4-(2,6-Difluoro-3-bromobenzyl)morpholine; . |

1428234-63-2 | 1g |

€473.80 | 2025-02-20 | ||

| abcr | AB516582-250mg |

4-(2,6-Difluoro-3-bromobenzyl)morpholine; . |

1428234-63-2 | 250mg |

€263.50 | 2025-02-20 | ||

| abcr | AB516582-5g |

4-(2,6-Difluoro-3-bromobenzyl)morpholine; . |

1428234-63-2 | 5g |

€1553.20 | 2025-02-20 | ||

| Ambeed | A455891-1g |

4-(3-Bromo-2,6-difluorobenzyl)morpholine |

1428234-63-2 | 97% | 1g |

$430.0 | 2024-04-23 | |

| Aaron | AR01LSRY-500mg |

4-(2,6-Difluoro-3-bromobenzyl)morpholine |

1428234-63-2 | 95% | 500mg |

$377.00 | 2025-02-12 | |

| abcr | AB516582-500mg |

4-(2,6-Difluoro-3-bromobenzyl)morpholine |

1428234-63-2 | 500mg |

€415.70 | 2023-09-02 |

4-(2,6-Difluoro-3-bromobenzyl)morpholine 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

1428234-63-2 (4-(2,6-Difluoro-3-bromobenzyl)morpholine) 関連製品

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1428234-63-2)4-(2,6-Difluoro-3-bromobenzyl)morpholine

清らかである:99%

はかる:1g

価格 ($):387.0